2-Methyl-3-(4-(1-pyrrolidinyl)-2-butynyl)-4(3H)-quinazolinone oxalate
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Overview
Description
2-Methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one; oxalic acid is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds characterized by a benzene ring fused with a pyrimidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with appropriate alkynes and pyrrolidine derivatives under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially hydrogenated products .
Scientific Research Applications
2-Methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its diverse biological activities.
Industry: Utilized in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it can act as an inhibitor of kinases or other enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-2-one
- 2-Methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4(3H)-one
- 2-Methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-2,4(1H,3H)-one
Uniqueness
2-Methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one is unique due to its specific structural features and the presence of the pyrrolidinylbutynyl group.
Properties
CAS No. |
25480-90-4 |
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Molecular Formula |
C19H21N3O5 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one;oxalic acid |
InChI |
InChI=1S/C17H19N3O.C2H2O4/c1-14-18-16-9-3-2-8-15(16)17(21)20(14)13-7-6-12-19-10-4-5-11-19;3-1(4)2(5)6/h2-3,8-9H,4-5,10-13H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
HLKRRYRCBMCOHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC#CCN3CCCC3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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